
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the tetrahydroquinoline family Tetrahydroquinolines are known for their notable biological activity and are commonly found in natural products
Méthodes De Préparation
The synthesis of 1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU. The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and economical, saving time during the workup procedure and purification of intermediates.
Analyse Des Réactions Chimiques
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom at the eighth position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceutical agents.
Industry: The compound is used in the production of pesticides, antioxidants, photosensitizers, and dyes.
Comparaison Avec Des Composés Similaires
1-Ethyl-8-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the ethyl and fluorine substituents, resulting in different chemical and biological properties.
8-Fluoro-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
1-Ethyl-1,2,3,4-tetrahydroquinoline:
The presence of both the ethyl and fluorine substituents in this compound makes it unique and potentially more versatile in its applications .
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
1-ethyl-8-fluoro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H14FN/c1-2-13-8-4-6-9-5-3-7-10(12)11(9)13/h3,5,7H,2,4,6,8H2,1H3 |
Clé InChI |
HWYFKGBWLRZKPJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=C1C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


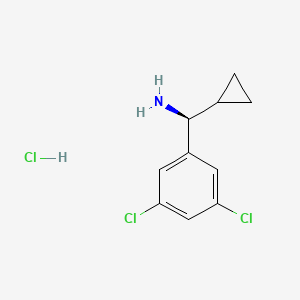

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
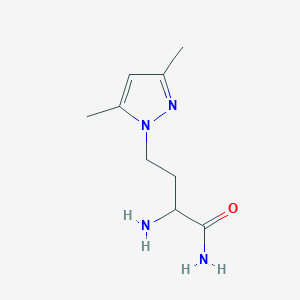
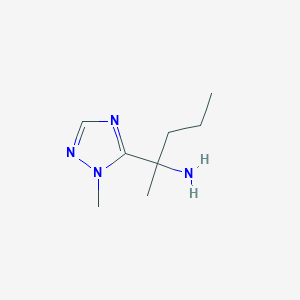
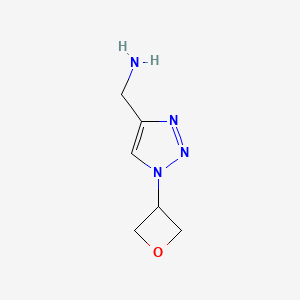
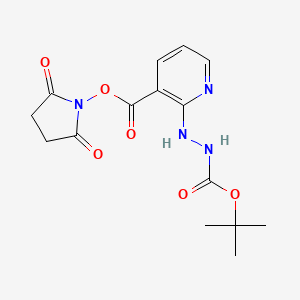

![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)

![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
